molecular formula C13H13ClN2O2S B3405424 1-(2-Chlorophenyl)-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea CAS No. 1351621-78-7

1-(2-Chlorophenyl)-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea

Cat. No.: B3405424
CAS No.: 1351621-78-7
M. Wt: 296.77
InChI Key: JUZVSYXWNNQOBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea is an organic compound that features a chlorophenyl group, a thiophene ring, and a urea moiety

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 2-chlorophenyl isocyanate and 2-hydroxy-2-(thiophen-2-yl)ethylamine.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound may be explored for its use in the synthesis of advanced polymers or as a precursor for other functionalized materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea involves its interaction with specific molecular targets. The chlorophenyl and thiophene groups can engage in π-π stacking interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-(2-Chlorophenyl)-3-[2-hydroxy-2-(furan-2-yl)ethyl]urea: Similar structure but with a furan ring instead of a thiophene ring.

    1-(2-Chlorophenyl)-3-[2-hydroxy-2-(pyridin-2-yl)ethyl]urea: Contains a pyridine ring instead of a thiophene ring.

    1-(2-Chlorophenyl)-3-[2-hydroxy-2-(benzofuran-2-yl)ethyl]urea: Features a benzofuran ring.

Uniqueness: 1-(2-Chlorophenyl)-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs with furan, pyridine, or benzofuran rings. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(2-hydroxy-2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c14-9-4-1-2-5-10(9)16-13(18)15-8-11(17)12-6-3-7-19-12/h1-7,11,17H,8H2,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZVSYXWNNQOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC(C2=CC=CS2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chlorophenyl)-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea
Reactant of Route 2
Reactant of Route 2
1-(2-Chlorophenyl)-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea
Reactant of Route 3
1-(2-Chlorophenyl)-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea
Reactant of Route 4
1-(2-Chlorophenyl)-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea
Reactant of Route 5
1-(2-Chlorophenyl)-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea
Reactant of Route 6
Reactant of Route 6
1-(2-Chlorophenyl)-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.